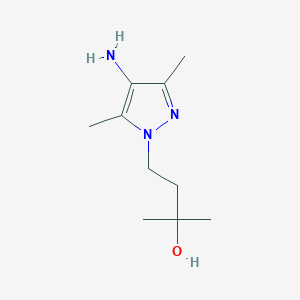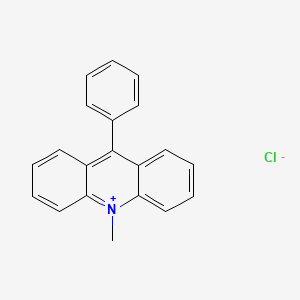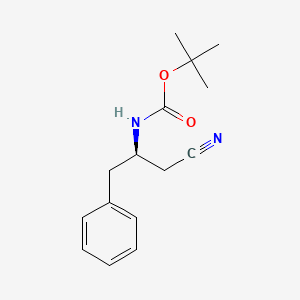![molecular formula C10H10N2S2 B13085665 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole: is a heterocyclic compound that features both a thieno[3,2-c]pyridine and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the construction of the thieno[3,2-c]pyridine core followed by the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
- 4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol
Uniqueness: The uniqueness of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole lies in its specific combination of the thieno[3,2-c]pyridine and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This unique structure can lead to different interactions with biological targets and potentially novel therapeutic applications.
Propiedades
Fórmula molecular |
C10H10N2S2 |
|---|---|
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(10-12-4-6-14-10)7-2-5-13-8(1)7/h2,4-6,9,11H,1,3H2 |
Clave InChI |
VFRZHBLWCOMUCR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1SC=C2)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)





![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)


![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)
